Dibutylammonium acetate (DBAA, CAS 19070-91-8) is a secondary amine-derived protic ionic liquid (PIL) predominantly utilized as a volatile ion-pairing reagent in liquid chromatography-mass spectrometry (LC-MS) and as a selective solvent in liquid-liquid extraction. Commercially supplied often as a high-purity 0.5 M aqueous solution, DBAA provides moderate ionic strength and high volatility, making it highly compatible with electrospray ionization (ESI) and evaporative detection techniques . Beyond analytical chemistry, its tunable hydrophobicity and thermal stability enable its use as a phase-transfer catalyst in organic synthesis and an environmentally benign extractant for the dearomatization of petrochemical fractions.
Substituting dibutylammonium acetate with more common tertiary amine salts, such as triethylammonium acetate (TEAA), or shorter-chain analogs often compromises process resolution and extraction efficiency. In the quality control of therapeutic oligonucleotides, TEAA frequently fails to retain short-mer impurities or resolve closely related single-stranded RNA species, leading to inaccurate impurity profiling[1]. Similarly, in petrochemical dearomatization, substituting DBAA with morpholinium acetate or traditional acid-contact methods results in lower yields and incomplete removal of polycyclic aromatic hydrocarbons like phenanthrene [2]. The specific steric profile and moderate hydrophobicity of the dibutylammonium cation are critical for maximizing target interactions without requiring excessive organic co-solvent concentrations.
In the analysis of single-stranded RNA and DNA ladders, the choice of ion-pairing reagent dictates the resolution of critical impurities. Comparative LC-MS studies demonstrate that while triethylammonium acetate (TEAA) fails to resolve 16–19 nucleotide (nt) short-mer contaminants, DBAA successfully separates these species. Furthermore, DBAA achieves a resolution of 2.3 for 20 and 21 nt ssRNA peaks, whereas TEAA exhibits poor retention and co-elution under identical gradient conditions[1].
| Evidence Dimension | Chromatographic resolution of 20/21 nt ssRNA peaks and short-mer retention |
| Target Compound Data | DBAA: Achieves 2.3 resolution for 20/21 nt ssRNA; resolves 16-19 nt short-mers |
| Comparator Or Baseline | TEAA (Triethylammonium acetate): Poor ssRNA retention; fails to resolve 16-19 nt short-mers |
| Quantified Difference | DBAA provides clear baseline separation of n-1/n-2 impurities that co-elute when using TEAA |
| Conditions | 100 mM ion-pairing reagent in mobile phase, AdvanceBio oligonucleotide column (2.1 x 150 mm), gradient elution |
Crucial for the accurate impurity profiling and quality control of therapeutic siRNAs and antisense oligonucleotides.
DBAA functions as a highly selective protic ionic liquid extractant for the removal of aromatic hydrocarbons from kerosene and diesel fractions. When evaluated against morpholinium acetate and traditional acid-contact purification, DBAA achieved a dearomatization degree of 91.17–93.94 wt% for kerosene fractions. In mixed diesel distillates, DBAA reduced total aromatic hydrocarbons by 6.45 times (down to 5.3 wt%) and completely removed phenanthrene and anthracene, outperforming N-methylpyrrolidinium acetate[1].
| Evidence Dimension | Degree of dearomatization in kerosene fractions |
| Target Compound Data | DBAA: 91.17–93.94 wt% dearomatization; complete removal of phenanthrenes |
| Comparator Or Baseline | Morpholinium acetate: 88.1 wt% dearomatization |
| Quantified Difference | DBAA yields a >3% absolute increase in dearomatization and superior polycyclic aromatic clearance |
| Conditions | Room temperature (22-25°C) ionic-liquid extraction, multi-stage process |
Enables refineries to achieve higher purity ecologically friendly fuels while utilizing a regenerable, non-volatile solvent.
The physical properties of protic ionic liquids in aqueous solutions are highly dependent on their anion chain length. Thermophysical evaluations of dibutylammonium-based binary mixtures revealed that DBAA exhibits higher density, speed of sound, and electrical conductivity across a 293.15–323.15 K range compared to its longer-chain carboxylate analogs, dibutylammonium propanoate and dibutylammonium butanoate. The shorter acetate anion facilitates higher ionic mobility and distinct critical micellar concentration thresholds, which are critical for tuning the viscosity and ionic strength of the medium [1].
| Evidence Dimension | Aqueous electrical conductivity and density |
| Target Compound Data | DBAA (Acetate): Highest conductivity and density among the series |
| Comparator Or Baseline | Dibutylammonium propanoate and butanoate: Progressively lower conductivity and density |
| Quantified Difference | Conductivity and density inversely correlate with the carboxylate alkyl chain length |
| Conditions | Aqueous binary solutions measured between 293.15 K and 323.15 K at atmospheric pressure |
Allows formulators to precisely control the ionic strength and mass transfer properties in phase-transfer catalysis and buffer preparation.
Utilizing 0.5 M DBAA solutions as a mobile phase additive in IP-RP-HPLC to resolve short-mer impurities and quantify single-strand excesses in siRNA and antisense oligonucleotide manufacturing[1].
Deploying DBAA as a regenerable selective solvent in liquid-liquid extraction to remove polycyclic aromatic hydrocarbons from kerosene and diesel distillates, achieving higher purity than traditional acid-contact methods[2].
Leveraging DBAA's high aqueous conductivity and tunable micellar aggregation properties to formulate precise buffering systems or facilitate biphasic organic reactions [3].